2-Anilinoacetophenone
Overview
Description
2-Anilinoacetophenone is an organic compound with the molecular formula C14H13NO. It is also known as 2’-Aminoacetophenone. This compound consists of a benzene ring attached to an acetophenone group and an aniline group. It is primarily used in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
2-Anilinoacetophenone, also known as 2-Acetylaniline, has been studied for its potential antifungal properties . The primary targets of this compound are plant pathogenic fungi . The compound exhibits inhibitory effects against these fungi, affecting their growth and survival .
Mode of Action
The mode of action of this compound involves changing the permeability of the cell membrane of the fungi . This alteration in cell membrane permeability affects the growth of the hyphae, leading to their death . The compound’s interaction with its targets results in significant changes in the fungi’s cellular structure and function .
Biochemical Pathways
This compound is a quorum sensing (QS) regulated molecule of Pseudomonas aeruginosa . QS is a system of stimulus and response correlated to population density. The compound modulates host immune responses, affecting key innate immune response pathways involving mitogen-activated protein kinases (MAPKs), nuclear factor (NF)-κB, and pro-inflammatory cytokines . It also upregulates anti-inflammatory cytokines .
Result of Action
The result of this compound’s action is the inhibition of fungal growth. By altering the permeability of the fungal cell membrane, the compound disrupts normal cellular functions, leading to the death of the fungi . In addition, its modulation of host immune responses increases the host’s ability to cope with the pathogen .
Biochemical Analysis
Biochemical Properties
2-Anilinoacetophenone plays a significant role in biochemical reactions, particularly in the modulation of host immune responses. It interacts with various enzymes and proteins, including mitogen-activated protein kinases (MAPKs), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and pro-inflammatory cytokines . These interactions are crucial for the compound’s ability to modulate immune responses and promote host survival during infections.
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It activates key innate immune response pathways involving MAPKs, NF-κB, and pro-inflammatory cytokines . Additionally, it can attenuate immune response activation by upregulating anti-inflammatory cytokines, thereby promoting host tolerance to infections .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme modulation. It can inhibit the activation of c-JUN N-terminal kinase (JNK) and NF-κB while preserving the activation of extracellular regulated kinase (ERK) 1/2 . These kinase changes lead to the activation of CCAAT/enhancer-binding protein-β (c/EBPβ) and the formation of the c/EBPβ-p65 complex, which prevents NF-κB activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound has been observed to promote bacterial phenotypic and genetic changes associated with chronic infection . Its stability and degradation over time can influence its long-term effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can enhance host survival and pathogen persistence by modulating immune responses .
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. It undergoes oxidation, reduction, and hydrolysis reactions, which introduce hydrophilic groups to the molecule . These metabolic pathways are crucial for the compound’s detoxification and excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation in specific cellular compartments . The compound’s distribution is essential for its biological activity and therapeutic potential .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its activity and function . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Anilinoacetophenone involves the condensation of this compound with fluorinated esters. This reaction is typically carried out by boiling the mixture in tetrahydrofuran (THF) for one hour in the presence of lithium hydride, using a 1:1.2 molar ratio of ketone to ester.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and controlled reaction environments are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Anilinoacetophenone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolones.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: N-phenyl-2-polyfluoroalkyl-4-quinolones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Anilinoacetophenone has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
2-Aminoacetophenone: This compound is structurally similar but lacks the aniline group.
4-Aminoacetophenone: Another similar compound with the amino group in the para position.
2-Hydroxyacetophenone: This compound has a hydroxyl group instead of an amino group.
Uniqueness: 2-Anilinoacetophenone is unique due to its specific combination of an acetophenone group and an aniline group, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-anilino-1-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c16-14(12-7-3-1-4-8-12)11-15-13-9-5-2-6-10-13/h1-10,15H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFMQHFJAVOYJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360610 | |
Record name | 2-anilinoacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5883-81-8 | |
Record name | 2-anilinoacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the recent synthetic applications of 2-Anilinoacetophenone highlighted in current research?
A1: Recent research demonstrates the versatility of this compound as a starting material in organic synthesis. For instance, it can be utilized to synthesize N-phenyl-2-polyfluoroalkyl-4-quinolones when reacted with RFCO2Et []. Additionally, this compound can undergo palladium-catalyzed cyclization with phenylglyoxal and anilines to regioselectively produce 2-Arylindoles []. These studies highlight the potential of this compound in constructing valuable heterocyclic scaffolds relevant to medicinal chemistry and materials science.
Q2: What are the advantages of using this compound in the synthesis of N-phenyl-2-polyfluoroalkyl-4-quinolones and 2-Arylindoles?
A2: The use of this compound offers several benefits in the synthesis of these heterocycles:
- Simplicity and Efficiency: The reactions employing this compound are reported to be straightforward and high-yielding [, ], making them attractive for synthesizing these valuable compounds.
- Regioselectivity: In the synthesis of 2-Arylindoles, the reaction exhibits regioselectivity, ensuring the desired isomer is predominantly formed []. This control over the reaction outcome is crucial for obtaining the desired biological activity and minimizing potential side effects in medicinal chemistry applications.
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